molecular formula C22H39ClN2O2 B14005167 Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate CAS No. 7475-81-2

Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate

Cat. No.: B14005167
CAS No.: 7475-81-2
M. Wt: 399.0 g/mol
InChI Key: ZDEOTQYGHRHBEC-UHFFFAOYSA-N
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Description

Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate is a complex organic compound with a unique structure that includes multiple diethylamino groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core butanoate structure, followed by the introduction of diethylamino groups through nucleophilic substitution reactions. Common reagents used in these reactions include ethyl chloroformate and diethylamine, under conditions that may involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions may produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where diethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its multiple diethylamino groups and phenyl ring make it versatile for various chemical transformations and interactions.

Properties

CAS No.

7475-81-2

Molecular Formula

C22H39ClN2O2

Molecular Weight

399.0 g/mol

IUPAC Name

ethyl 4-(diethylamino)-2-[2-(diethylamino)ethyl]-2-phenylbutanoate;hydrochloride

InChI

InChI=1S/C22H38N2O2.ClH/c1-6-23(7-2)18-16-22(21(25)26-10-5,17-19-24(8-3)9-4)20-14-12-11-13-15-20;/h11-15H,6-10,16-19H2,1-5H3;1H

InChI Key

ZDEOTQYGHRHBEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(CCN(CC)CC)(C1=CC=CC=C1)C(=O)OCC.Cl

Origin of Product

United States

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